molecular formula C19H28ClN3O3 B6363276 tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate CAS No. 1253528-06-1

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate

Cat. No.: B6363276
CAS No.: 1253528-06-1
M. Wt: 381.9 g/mol
InChI Key: QHRCHNAZWGPNPH-UHFFFAOYSA-N
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Description

The compound tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate is a carbamate-protected amine derivative featuring a cyclohexyl core substituted with a methyl group bearing a carbamoyl linkage to a 3-chlorophenyl moiety. This structure combines a bulky tert-butyl carbamate group (enhancing steric protection and solubility) with a chloroaromatic substituent, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3/c1-18(2,3)26-17(25)23-19(10-5-4-6-11-19)13-21-16(24)22-15-9-7-8-14(20)12-15/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCHNAZWGPNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclohexylamine Derivatives

The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, reacting 1-(aminomethyl)cyclohexanamine with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 12 hours achieves >90% yield of Intermediate A.

Optimization Note : Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction by deprotonating the amine, enhancing nucleophilicity.

Preparation of 1-(Aminomethyl)cyclohexanamine

The aminomethyl cyclohexane scaffold is synthesized via:

  • Mannich Reaction : Cyclohexanone, formaldehyde, and ammonium chloride in ethanol yield 1-(aminomethyl)cyclohexanol , followed by hydrogenolysis to remove the hydroxyl group.

  • Reductive Amination : Cyclohexanone reacted with benzylamine and sodium cyanoborohydride produces N-benzyl-1-(aminomethyl)cyclohexanamine , with subsequent hydrogenolysis removing the benzyl group.

Synthesis of 3-Chlorophenyl Isocyanate (Intermediate B)

Phosgenation of 3-Chloroaniline

Treating 3-chloroaniline with phosgene (COCl₂) in toluene at 0°C generates the isocyanate in situ. Excess phosgene ensures complete conversion, though safety protocols for phosgene handling are critical.

Alternative Route : 3-Chlorophenyl carbamoyl chloride can be prepared using triphosgene as a safer phosgene substitute, followed by thermal decomposition to the isocyanate.

Urea Bond Formation: Coupling Intermediate A and B

Direct Isocyanate-Amine Coupling

Reacting Intermediate A with Intermediate B in anhydrous DCM at 25°C for 6–12 hours forms the urea linkage. The reaction is monitored via TLC or HPLC for amine consumption.

Catalytic Acceleration : Adding zinc acetyl acetonate (2 wt%) reduces reaction time to 1–2 hours while suppressing by-products like biuret formation.

Stepwise Carbamate Activation

An alternative approach involves activating Intermediate A as a mixed carbonate (e.g., p-nitrophenyl carbonate) before coupling with 3-chloroaniline:

  • Activation : Treat Intermediate A with p-nitrophenyl chloroformate and DMAP to form the activated carbonate.

  • Coupling : React the carbonate with 3-chloroaniline in DMF at 50°C for 4 hours, achieving >85% yield.

Optimization and Process Considerations

Solvent and Catalyst Screening

Data from catalytic studies (Table 1) highlight methylene chloride and zinc acetyl acetonate as optimal for urea bond formation, minimizing side reactions.

Table 1: Solvent and Catalyst Impact on Urea Formation

SolventCatalyst (2 wt%)Reaction Time (h)Yield (%)By-Products (%)
Methylene ChlorideZinc acetyl acetonate1.598.30
TolueneNone16.096.91.2
AcetonitrileZinc triflate4.032.612.4

Boc Deprotection Risks

The Boc group is susceptible to acidic conditions. Ensuring neutral to slightly basic pH during urea coupling prevents premature deprotection. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) isolates the final product.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.50–1.85 (m, 10H, cyclohexyl), 3.25 (d, 2H, CH₂NH), 6.80–7.40 (m, 4H, Ar-H).

  • IR : 1695 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, urea).

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

Patented methods describe tubular reactors for phosgene-free isocyanate generation, enabling kilogram-scale production with >95% purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C₁₉H₂₇ClN₃O₃* ~380.89 Cyclohexyl, 3-chlorophenyl carbamoyl, tert-butyl carbamate High lipophilicity (predicted); potential protease inhibition
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate () C₁₄H₁₈FNO₂ 251.3 Cyclopropane, 3-fluorophenyl Lower molecular weight; fluorophenyl enhances electronegativity
(S)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate () C₁₆H₂₃ClN₂O₂ 310.82 Pyrrolidinyl, 3-chlorobenzyl Increased rigidity due to pyrrolidine ring; predicted density 1.17 g/cm³
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () C₁₃H₂₀N₂O₂ 236.31 Amino-methylphenyl High purity (≥95%); white solid; agrochemical applications
tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate () C₁₂H₂₄N₂O₂ 228.33 Aminocyclohexyl Lower complexity; potential intermediate in chiral synthesis
tert-Butyl [1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate () C₁₉H₂₅ClN₃O₃ 367.87 Cyclopentyl analog of target Discontinued; suggests cyclohexyl may offer better stability

*Predicted based on structural similarity to cyclopentyl analog in .

Key Observations:

Substituent Effects: Chlorophenyl vs. Cyclohexyl vs. Cyclopentyl: The target’s cyclohexyl ring likely improves conformational flexibility and metabolic stability compared to the cyclopentyl analog (), which was discontinued, possibly due to synthesis challenges .

Molecular Weight and Complexity: The target compound (~380.89 g/mol) is heavier than most analogs, attributed to its extended carbamoyl amino-methylcyclohexyl architecture. This may impact bioavailability but could enhance target selectivity in drug design .

Functional Groups :

  • The tert-butyl carbamate group in all analogs serves as a protective moiety for amines, enhancing solubility and stability during synthetic steps .
  • The pyrrolidinyl group in introduces a rigid, nitrogen-containing heterocycle, contrasting with the target’s flexible cyclohexyl core .

Research and Application Insights

Pharmaceutical Development:
  • and 6 highlight carbamates as intermediates in protease inhibitors and kinase targeting. The target’s chlorophenyl group may mimic tyrosine or histidine residues in enzyme active sites, akin to chlorophenyl-containing drugs like dasatinib .
  • ’s discontinued cyclopentyl analog suggests that the target’s cyclohexyl variant could offer improved synthetic yield or pharmacokinetics.
Agrochemical and Material Science:
  • The amino-methylphenyl derivative () is used in agrochemicals, implying the target’s chlorophenyl group could enhance pesticidal activity via stronger hydrophobic interactions .
  • The pyrrolidinyl analog () has predicted density and boiling point data, useful for solvent selection in material science applications .

Biological Activity

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biochemistry. This compound features a distinctive structure characterized by a tert-butyl carbamate group, a cyclohexyl ring, and a 3-chlorophenyl group, which collectively contribute to its biological activity.

The chemical formula for this compound is C19H28ClN3O3, and it possesses a molecular weight of 373.89 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can significantly influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that carbamate derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.
  • Antimicrobial Properties : Some carbamate compounds demonstrate effective antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : The presence of the carbamate moiety often correlates with the inhibition of enzymes like acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
tert-Butyl N-(4-aminobutyl)carbamateStructureModerate AChE inhibition
tert-Butyl N-(3-hydroxypropyl)carbamateStructureAntimicrobial activity
tert-Butyl N-(2-aminoethyl)carbamateStructureAnticancer properties

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent activity, suggesting potential use in cancer therapies.
  • Enzyme Inhibition Studies : Research on structurally related carbamates showed that they can effectively inhibit AChE and butyrylcholinesterase (BChE). For instance, certain derivatives achieved IC50 values lower than standard drugs used in Alzheimer’s treatment, indicating their potential as therapeutic agents.
  • Antimicrobial Efficacy : In vitro studies have reported that similar compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 3-chlorophenyl isocyanate to an aminomethylcyclohexyl intermediate, followed by carbamate protection using tert-butyl chloroformate. Key steps include:

  • Amide Formation : Reacting 3-chlorophenyl isocyanate with 1-(aminomethyl)cyclohexylamine under anhydrous conditions in dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Carbamate Protection : Adding tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the secondary amine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .
  • Critical Parameters : Reaction pH, temperature control, and exclusion of moisture to avoid hydrolysis of the carbamate group .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the presence of the tert-butyl group (δ ~1.4 ppm for 9H), cyclohexyl protons (δ 1.2–2.1 ppm), and carbamate/amide linkages (δ ~6.5–8.0 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclohexyl and carbamate moieties, as demonstrated in related carbamate structures .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .
  • Stability : Stable under neutral pH and room temperature for short-term use. Avoid prolonged exposure to acids/bases, which hydrolyze the carbamate group, or elevated temperatures (>40°C) that may degrade the amide bond .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Stereochemical Control : The cyclohexyl ring’s conformation and the carbamate’s spatial arrangement affect interactions with biological targets (e.g., enzymes). For example, axial vs. equatorial positioning of the carbamoyl group alters hydrogen-bonding capabilities .
  • Case Study : In drug development, enantiomers of similar carbamates show divergent binding affinities to receptors. Chiral HPLC or asymmetric synthesis protocols are recommended to isolate active stereoisomers .

Q. What strategies mitigate side reactions during functionalization of the carbamate group?

  • Methodological Answer :

  • Selective Deprotection : Use mild acidic conditions (e.g., trifluoroacetic acid in DCM) to remove the tert-butyl group without cleaving the amide bond .
  • Protecting Group Compatibility : Avoid reagents that nucleophilically attack the carbamate (e.g., Grignard reagents). Instead, employ orthogonal protecting groups (e.g., Fmoc) for multi-step syntheses .

Q. How can researchers analyze contradictory data regarding the compound’s enzymatic inhibition efficacy?

  • Methodological Answer :

  • Experimental Variables : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using:
  • Enzyme Kinetics : Measure IC₅₀ values under controlled buffer systems (e.g., PBS at pH 7.4) .
  • Structural Analysis : Co-crystallize the compound with the target enzyme to identify binding motifs, as seen in studies of analogous carbamates .
  • Data Validation : Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Key Considerations for Experimental Design

  • Reaction Monitoring : Use TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate) to track carbamate formation .
  • Safety Protocols : Wear nitrile gloves and safety goggles; avoid inhalation of fine particles (refer to SDS Sections 8–9) .
  • Eco-Friendly Disposal : Incinerate waste in compliance with EPA guidelines for halogenated organics .

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